Welcome to the BenchChem Online Store!
molecular formula C11H19N3 B8715510 Diethylenetriamine, 1-benzyl- CAS No. 39549-34-3

Diethylenetriamine, 1-benzyl-

Cat. No. B8715510
M. Wt: 193.29 g/mol
InChI Key: IZBVZYNGZBUGAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06080785

Procedure details

A stirred solution of 108.26 ml (998 mmol) of 1,4,7-triaza-heptane in 750 absolute methanol is mixed at 0° C. drop by drop with a solution of 20.0 g (188 mmol) of benzaldehyde in 100 ml of absolute methanol. After a reaction time of 2 hours at 0° C., it is mixed in portions with a total of 7.13 g (188 mmol) of sodium borohydride and stirred for another 12 hours at 25° C. For working-up, the reaction mixture is filtered on diatomaceous earth, and the solvent is drawn off in a vacuum. The remaining oily residue is mixed with dichloromethane (250 ml) and water (250 ml) and extracted. After extraction of the aqueous phase is again performed with dichloromethane, the combined organic phases are dried on sodium sulfate, filtered, and the solvent is drawn off in a vacuum. The residue is chromatographed on silica gel (eluant: methanol/aqueous ammonia solution 20/1).
Quantity
108.26 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
7.13 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][NH:4][CH2:5][CH2:6][NH2:7].[CH:8](=O)[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.[BH4-].[Na+]>CO>[CH2:8]([NH:1][CH2:2][CH2:3][NH:4][CH2:5][CH2:6][NH2:7])[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1 |f:2.3|

Inputs

Step One
Name
Quantity
108.26 mL
Type
reactant
Smiles
NCCNCCN
Name
Quantity
20 g
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
7.13 g
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
stirred for another 12 hours at 25° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the reaction mixture is filtered on diatomaceous earth
ADDITION
Type
ADDITION
Details
The remaining oily residue is mixed with dichloromethane (250 ml) and water (250 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted
EXTRACTION
Type
EXTRACTION
Details
After extraction of the aqueous phase
CUSTOM
Type
CUSTOM
Details
the combined organic phases are dried on sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The residue is chromatographed on silica gel (eluant: methanol/aqueous ammonia solution 20/1)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
Smiles
C(C1=CC=CC=C1)NCCNCCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.